Product packaging for 2-Thiazolidinethione, 3-isopropyl-(Cat. No.:CAS No. 6328-13-8)

2-Thiazolidinethione, 3-isopropyl-

Cat. No.: B1581451
CAS No.: 6328-13-8
M. Wt: 161.3 g/mol
InChI Key: VHIUJZKOEFEDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiazolidinethiones in Contemporary Organic Chemistry

Thiazolidinethiones are recognized as versatile intermediates in organic synthesis. nih.gov Their utility stems from the reactivity of the heterocyclic ring and the thione group. They serve as building blocks for the synthesis of more complex molecules and have been employed as chiral auxiliaries in asymmetric synthesis. nih.govacs.org In this role, the thiazolidinethione core helps to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The development of synthetic methodologies involving thiazolidinethiones continues to be an active area of research, with a focus on creating efficient and environmentally benign processes. nih.gov

Significance of the 3-Isopropyl Substituent in the Context of Thiazolidinethione Chemistry

Chemical and Physical Properties of 2-Thiazolidinethione, 3-isopropyl-

The properties of 2-Thiazolidinethione, 3-isopropyl- are defined by its molecular structure.

PropertyValue
Molecular Formula C6H11NS2
IUPAC Name 3-isopropyl-1,3-thiazolidine-2-thione
CAS Number Not explicitly found for the 3-isopropyl isomer, but related structures are documented.

Data compiled from general chemical knowledge and related compound information.

Research Findings

Detailed research on 2-Thiazolidinethione, 3-isopropyl- itself is not extensively documented in the provided search results. However, the broader class of N-substituted thiazolidinethiones is well-studied. For instance, N-acyl thiazolidinethiones are used in highly diastereoselective aldol (B89426) reactions, where the substituent on the nitrogen plays a critical role in controlling the stereochemistry of the product. acs.org The synthesis of various thiazolidinethione derivatives has been reported, often starting from amino acids to introduce chirality. acs.org For example, the reaction of cysteine ethyl ester with thiocarbonyldiimidazole is a known method to form a thiazolidinethione core. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NS2 B1581451 2-Thiazolidinethione, 3-isopropyl- CAS No. 6328-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-5(2)7-3-4-9-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIUJZKOEFEDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286059
Record name 2-Thiazolidinethione, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-13-8
Record name MLS002608568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolidinethione, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Thiazolidinethione, 3 Isopropyl and Its Key Derivatives

Direct Synthesis Pathways for 2-Thiazolidinethione, 3-isopropyl-

The direct formation of the 3-isopropyl-2-thiazolidinethione core can be achieved through several strategic approaches, primarily involving the construction of the thiazolidine (B150603) ring system.

Cyclization Reactions for Thiazolidine Ring Formation

The formation of the thiazolidine ring is the cornerstone of synthesizing 2-Thiazolidinethione, 3-isopropyl-. This is typically accomplished through cyclization reactions that bring together the necessary atoms to form the five-membered heterocycle.

Methods Involving Beta-Amino Alcohols and Carbon Disulfide

A prevalent and effective method for the synthesis of 2-thiazolidinethiones involves the reaction of β-amino alcohols with carbon disulfide. acs.orgorganic-chemistry.org In the context of preparing the 3-isopropyl derivative, the readily available and chiral (R)-Valinol or (S)-Valinol serves as an excellent starting material. The reaction proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate upon treatment of the amino alcohol with a base and carbon disulfide. Subsequent intramolecular cyclization, often promoted by heating, leads to the formation of the thiazolidine-2-thione ring. acs.org The use of potassium hydroxide (B78521) as the base in a solvent like ethanol (B145695) is a common practice for this transformation. acs.org

A general representation of this reaction starting from (S)-Valinol is depicted below:

(S)-Valinol + CS₂ + Base → (S)-4-isopropyl-1,3-thiazolidine-2-thione

This method is advantageous due to the commercial availability of chiral β-amino alcohols, allowing for the direct synthesis of enantiomerically pure thiazolidinethiones.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and reducing synthetic steps. While specific examples for the direct synthesis of 2-Thiazolidinethione, 3-isopropyl- via MCRs are not extensively documented, the Asinger reaction provides a conceptual framework for the formation of the related 3-thiazoline core. nih.govresearchgate.net The classical Asinger reaction involves the condensation of a ketone or aldehyde, an α-halo-carbonyl compound, a sulfur source (like sodium hydrosulfide), and ammonia (B1221849) or a primary amine. researchgate.net

A modified Asinger-type reaction, which could theoretically be adapted for the synthesis of the target compound, might involve the reaction of isobutyraldehyde (B47883) (as the precursor to the isopropyl group), a suitable α-mercapto-carbonyl compound, and a source of the thioamide functionality. However, the direct application of this method for the synthesis of 2-Thiazolidinethione, 3-isopropyl- requires further investigation and optimization.

Strategic Introduction of the Isopropyl Group

In the primary synthetic route described (Section 2.1.1.1), the isopropyl group is strategically introduced by selecting the corresponding β-amino alcohol as a starting material. For instance, the use of Valinol directly incorporates the isopropyl group at the 4-position of the thiazolidinethione ring. This approach is highly efficient as it establishes the desired substitution pattern from the outset of the synthesis.

Synthesis of N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones as Advanced Precursors

The N-acyl derivatives of 4-isopropyl-1,3-thiazolidine-2-thione are crucial advanced precursors that serve as powerful chiral auxiliaries in a variety of asymmetric transformations, most notably in aldol (B89426) reactions. nih.gov

N-Acylation Procedures

The introduction of an acyl group onto the nitrogen atom of 4-isopropyl-1,3-thiazolidine-2-thione is a straightforward and high-yielding process. This is typically achieved by reacting the parent thiazolidinethione with an appropriate acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. koreascience.kr

Commonly used bases include triethylamine (B128534) or pyridine, and the reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The choice of the acylating agent allows for the introduction of a wide variety of acyl groups, thereby tuning the steric and electronic properties of the chiral auxiliary for specific applications.

Acylating AgentBaseSolventProductYield (%)Reference
Propionyl chloriden-ButyllithiumTHF(S)-N-Propanoyl-4-isopropyl-1,3-thiazolidine-2-thione- researchgate.net
Lauroyl chlorideNaHTHF3-Lauroyl-4(S)-isopropyl-1,3-thiazolidine-2-thione- koreascience.kr
Acetyl chloride--(R)-3-Acetyl-4-isopropyl-1,3-thiazolidine-2-thione-
(1-Naphthoyl) chloride--3-(1-Naphthoyl)-4(S)-isopropyl-1,3-thiazolidine-2-thione- koreascience.kr

This table presents a selection of N-acylation reactions. The specific reaction conditions and yields can vary and should be referenced from the original literature.

The resulting N-acyl derivatives are stable, crystalline solids that are readily purified by recrystallization. Their utility in asymmetric synthesis stems from their ability to direct the stereochemical outcome of reactions at the α-position of the acyl group.

Base-Mediated Acylation with Acyl Chlorides

A prevalent and highly effective method for the N-acylation of 2-thiazolidinethiones involves the use of a strong base to deprotonate the nitrogen, followed by quenching with an acyl chloride. This methodology, while robust, requires anhydrous conditions and low temperatures.

The typical procedure involves dissolving the 3-isopropyl-2-thiazolidinethione in a dry ethereal solvent, such as tetrahydrofuran (THF), and cooling the solution to -78 °C. A strong base, most commonly n-butyllithium (BuLi), is then added to generate the lithium salt of the thiazolidinethione. This nucleophilic species is then reacted with a suitable acyl chloride to furnish the desired N-acyl derivative. While this method generally provides very good yields, it has some drawbacks, including the need for cryogenic temperatures and the use of a highly reactive organolithium reagent. An additional step may also be required for the preparation of the acyl chloride if it is not commercially available. researchgate.net

Table 1: Representative Base-Mediated Acylation of 3-isopropyl-2-thiazolidinethione

Acyl ChlorideBaseSolventTemperatureProductYieldReference
Propionyl chloriden-BuLiTHF-78 °C3-(1-Oxopropyl)-3-isopropyl-2-thiazolidinethioneHigh researchgate.net
Acetyl chloriden-BuLiTHF-78 °C3-Acetyl-3-isopropyl-2-thiazolidinethioneHigh researchgate.net

Note: Yields are generally reported as high but can vary depending on the specific acyl chloride and reaction conditions.

Carbodiimide-Coupling Reactions with Carboxylic Acids

An alternative and often more convenient approach to the N-acylation of 2-thiazolidinethiones is the direct coupling with carboxylic acids using a carbodiimide (B86325) reagent. This method circumvents the need to prepare acyl chlorides and often proceeds under milder conditions.

Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation, frequently used with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net In this reaction, the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the nitrogen of the 3-isopropyl-2-thiazolidinethione, yielding the N-acylated product and dicyclohexylurea (DCU) as a byproduct. wikipedia.org The use of solvents with low dielectric constants, such as dichloromethane, can help to minimize side reactions like the rearrangement of the O-acylisourea to a stable N-acylurea. wikipedia.org While DCC is effective, the DCU byproduct is poorly soluble in many organic solvents, which can simplify its removal by filtration but can also be a drawback in certain applications like solid-phase synthesis. peptide.com For such cases, other carbodiimides like diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, or water-soluble carbodiimides like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), are preferred. peptide.cominterchim.fr

Table 2: DCC/DMAP-Mediated Coupling of Carboxylic Acids with Thiazolidinethiones

Carboxylic AcidCoupling AgentCatalystProductYieldReference
Phenylacetic acidDCCDMAP (cat.)3-(Phenylacetyl)-thiazolidinethioneGood researchgate.net
Cinnamic acidDCCDMAP (cat.)3-(Cinnamoyl)-thiazolidinethioneGood researchgate.net

Note: The reported examples utilize thiazolidinethione, but the methodology is directly applicable to its 3-isopropyl derivative. Yields are reported as "good". researchgate.net

Considerations for Stereoselective Auxiliary Synthesis

The utility of 3-isopropyl-2-thiazolidinethione and its derivatives lies in their application as chiral auxiliaries in stereoselective synthesis. The design and synthesis of these auxiliaries are therefore critical for achieving high levels of stereocontrol.

For instance, N-acetyl thiazolidinethione reagents have been developed for highly diastereoselective aldol reactions. nih.gov The stereochemical outcome of reactions employing these auxiliaries is influenced by the formation of specific enolate geometries, which in turn chelate to a Lewis acid, creating a rigid, well-defined transition state. The steric bulk of the substituent at the stereocenter of the auxiliary (e.g., the isopropyl group in a derivative) directs the approach of the electrophile. nih.gov

Sustainable and Efficient Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols. This includes the use of environmentally benign solvents and energy sources.

Water-Mediated Reaction Systems

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. While many organic reagents have limited solubility in water, certain reactions can be performed "on water," where the reaction takes place at the water-organic interface. rsc.org For the synthesis of thiazolidine cores, water has been utilized as a solvent, for example, in the reaction of α-chloroacetic acid with thiourea, which is refluxed for an extended period. nih.gov More advanced systems have employed recyclable nanocatalysts in aqueous media for the synthesis of related heterocyclic structures, highlighting a green and sustainable approach. rsc.org The key advantages of these systems include the potential for catalyst recycling and reuse over multiple cycles, operational simplicity, and high water compatibility. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times compared to conventional heating methods. nih.gov

The synthesis of various thiazolidine and thiazolidinone derivatives has been successfully achieved using microwave irradiation. nih.govtsijournals.comnih.gov For example, the synthesis of oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries has been improved using microwave conditions, resulting in better yields than conventional methods. mdpi.com Protocols often involve either solvent-free conditions or the use of a minimal amount of a high-boiling solvent like DMF. tsijournals.com The benefits of microwave-assisted synthesis include operational simplicity, rapid reaction times, and often, cleaner reactions with easier workup procedures. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thiazolidine Derivative

MethodReaction TimeYieldKey AdvantagesReference
Conventional HeatingSeveral hoursModerateStandard laboratory setup mdpi.com
Microwave IrradiationMinutesHighRapid heating, reduced time, often higher yield nih.govmdpi.com

Process Optimization for Yield and Selectivity

Optimizing synthetic processes to maximize yield and selectivity is a central goal in chemical synthesis. For the preparation and application of 3-isopropyl-2-thiazolidinethione derivatives, several factors are considered.

The choice of synthetic route is a primary consideration. For N-acylation, the carbodiimide coupling method offers an advantage over the traditional base-mediated acylation by avoiding cryogenic temperatures and the use of pyrophoric reagents, representing a form of process optimization. researchgate.net In asymmetric catalysis, the choice of catalyst and reaction conditions is paramount. For example, in the nickel-catalyzed aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, screening different ligands and solvents is crucial for achieving high enantiomeric excess. nih.gov

Furthermore, the development of novel reagents can lead to significant improvements in selectivity. A new N-acetyl thiazolidinethione reagent was specifically designed to undergo highly diastereoselective aldol reactions, offering a pseudoenantiomeric relationship to an existing reagent and avoiding the use of a prohibitively expensive starting material. nih.gov The optimization of reaction conditions, such as temperature and the stoichiometry of reagents, is also a standard practice to enhance the yield and purity of the desired product. nih.gov

Reactivity and Mechanistic Investigations of 2 Thiazolidinethione, 3 Isopropyl Derivatives

Fundamental Reactivity Patterns of the Thiazolidinethione Heterocycle

The thiazolidine-2-thione framework is a cornerstone of many chiral auxiliaries employed in asymmetric synthesis. researchgate.net These auxiliaries are prized for their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions and alkylations. researchgate.net The fundamental reactivity of the N-acylated thiazolidinethione heterocycle is centered on the activation of the acyl group toward enolization and subsequent diastereoselective reactions.

The thione group (C=S) and the carbonyl group (C=O) of the N-acyl moiety are key to this reactivity. They act as bidentate ligands, capable of chelating to a Lewis acid. This chelation rigidly holds the molecule in a predictable conformation, which is essential for establishing effective stereochemical communication between the chiral auxiliary and the reacting substrate.

Furthermore, the thiazolidinethione moiety itself can influence the reactivity of the entire adduct. For instance, in nucleophilic azidation followed by a Curtius rearrangement, an N-acyl thiazolidinethione derivative demonstrated higher conversion rates compared to its oxazolidinone or simple ester counterparts. nih.gov This suggests that the electronic nature of the thiazolidinethione ring, particularly the sulfur atom, modifies the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to certain nucleophilic attacks. nih.gov

Influence of the 3-Isopropyl Group on Reactivity and Selectivity

In the context of commonly used chiral auxiliaries, the isopropyl group is typically located at the 4-position of the thiazolidinethione ring, derived from the amino acid L-valine. The N-acyl group, which undergoes the chemical transformation, is at the 3-position. The substituent at the 4-position, in this case, an isopropyl group, is strategically positioned to exert significant steric control over the stereochemical course of reactions.

The bulk of the 4-isopropyl group creates a highly differentiated steric environment around the N-acyl group. It effectively shields one face of the enolate derived from the acyl group, compelling an incoming electrophile, such as an aldehyde, to approach from the opposite, less-hindered face. This directed attack is the basis for the high diastereoselectivity observed in reactions utilizing these auxiliaries. researchgate.net The efficacy of this steric hindrance is highlighted by studies where replacing the isopropyl group with an even bulkier substituent, such as a mesityl group, resulted in even greater levels of diastereoselectivity. researchgate.net

Mechanistic Pathways in Asymmetric Transformations

The success of 3-acyl-4-isopropyl-2-thiazolidinethiones as chiral auxiliaries is rooted in well-defined mechanistic pathways that ensure high levels of stereocontrol.

Enolate Generation and Configuration

A critical step in the application of these auxiliaries is the generation of a geometrically defined enolate from the N-acyl group. Titanium enolates, in particular, have proven highly effective. researchgate.netnih.gov The process typically involves the use of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base, like diisopropylethylamine (DIPEA) or the chiral diamine (-)-sparteine (B7772259). researchgate.net

The stoichiometry of the reagents used for enolization is crucial for controlling the configuration of the resulting aldol product. The ratio of Lewis acid to base can selectively favor the formation of either the syn or anti aldol adduct. This control stems from the specific aggregation state and geometry of the titanium enolate formed under different conditions. For example, in the aldol addition of N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione, specific conditions can be tuned to achieve the desired diastereomer. researchgate.net

Table 1: Influence of Reaction Conditions on Aldol Stereoselectivity researchgate.net

Lewis Acid (equiv.)Base (equiv.)Substrate TypePredominant Product
TiCl₄ (2)DIPEA (1)Aldehydessyn-aldol
TiCl₄ (1)DIPEA (2)Unsaturated Aldehydesanti-aldol

This table illustrates how the stoichiometry of the Lewis acid and base can direct the stereochemical outcome of the aldol reaction.

Principles of Diastereoselective Control

The high degree of diastereoselectivity achieved with 4-isopropyl-2-thiazolidinethione auxiliaries is a direct result of a combination of steric and stereoelectronic effects within a highly organized transition state.

Stereoelectronic effects refer to the influence of orbital overlap on molecular conformation and reactivity. wikipedia.org In this system, while subtle, these effects contribute to the conformational preferences of the chelated intermediate. However, the dominant factor for stereodifferentiation is the steric influence of the C4-isopropyl group. wikipedia.orgnih.gov This bulky group dictates the facial selectivity of the reaction by creating a significant energy barrier to the approach of the electrophile from one side of the enolate plane. The enolate, held in a fixed conformation by Lewis acid chelation, presents two inequivalent faces to an incoming electrophile. The isopropyl group effectively blocks one of these faces, ensuring a highly selective reaction on the other. researchgate.net

The role of the Lewis acid, typically TiCl₄, extends beyond simply promoting enolate formation. It acts as a template, organizing both the chiral auxiliary and the electrophile in a rigid transition state assembly. researchgate.net The titanium atom coordinates to both the carbonyl oxygen of the N-acyl group and the thione sulfur atom. nih.gov This bidentate chelation locks the rotation around the N-C(O) bond, minimizing conformational uncertainty.

In aldol reactions, the aldehyde also coordinates to the titanium center, leading to a well-defined, chair-like six-membered transition state, often described by the Zimmerman-Traxler model. In the favored transition state, the bulky isopropyl group at C4 of the thiazolidinethione ring resides in a pseudo-equatorial position to minimize steric strain. Consequently, the substituent of the aldehyde also preferentially occupies an equatorial position to avoid energetically unfavorable steric clashes with the auxiliary. This predictable arrangement dictates the absolute configuration of the two newly formed stereocenters in the aldol product. researchgate.netnih.gov X-ray crystallographic analysis of reaction products has confirmed the absolute stereochemistry predicted by these chelation-controlled transition state models. nih.gov

Role of Oxocarbenium Intermediates

In the investigation of the reactivity of 2-thiazolidinethione, 3-isopropyl- derivatives, the potential involvement of oxocarbenium intermediates is a key area of mechanistic inquiry. While direct studies on 3-isopropyl-2-thiazolidinethione participating in reactions via oxocarbenium ions are not extensively documented, the principles of reactivity for analogous N-acyl and related systems provide a strong basis for understanding their potential role. Oxocarbenium ions are critical, positively charged intermediates in a variety of chemical transformations, particularly in carbohydrate chemistry and the formation of C-glycosides. nih.govnih.gov

The formation of an oxocarbenium ion typically involves the departure of a leaving group from the anomeric carbon of a sugar or a related cyclic ether, often facilitated by a Lewis acid. This generates a highly reactive electrophilic species that is stabilized by resonance from the adjacent ring oxygen.

While direct evidence is pending, it is plausible that a suitably functionalized derivative of 3-isopropyl-2-thiazolidinethione could act as a precursor to an oxocarbenium-like intermediate. For instance, if the thiazolidinethione nitrogen were acylated with a glycosyl moiety, the resulting N-glycosyl-3-isopropyl-2-thiazolidinethione could, under Lewis acidic conditions, generate a glycosyl oxocarbenium ion. This intermediate would then be susceptible to attack by various nucleophiles.

A proposed mechanism for the generation of an oxocarbenium intermediate from a hypothetical N-glycosyl derivative of 3-isopropyl-2-thiazolidinethione is illustrated below:

Activation by a Lewis Acid: A Lewis acid would coordinate to the exocyclic sulfur atom of the thiazolidinethione moiety. This coordination would enhance the electron-withdrawing nature of the thiazolidinethione group, making it a better leaving group.

Formation of the Oxocarbenium Ion: The activated thiazolidinethione group would depart from the anomeric carbon of the glycosyl unit, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: The highly electrophilic oxocarbenium ion would then be readily attacked by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the anomeric center.

This proposed pathway is analogous to the well-established use of other glycosyl donors in glycosylation reactions that proceed through oxocarbenium intermediates.

Research Findings on Related Systems

Studies on related N-acylthiazolidinethiones and other systems have provided insights into reactions that proceed via oxocarbenium intermediates. For example, the synthesis of C-glycosides often relies on the generation of an electrophilic glycosyl species, which can be an oxocarbenium ion. nih.gov In one documented case, an acidic environment was shown to activate D-ribose, leading to the formation of a highly reactive oxocarbenium intermediate that subsequently reacts to form N-heteroaryl C-glycosides. nih.gov

The following table summarizes key findings from reactions where oxocarbenium intermediates are implicated, providing a framework for understanding the potential reactivity of 3-isopropyl-2-thiazolidinethione derivatives.

Precursor/ReactantReaction TypeIntermediateProductReference
Unprotected SugarsC-GlycosylationOxocarbenium IonN-Heteroaryl C-Glycosides nih.gov
Glycosyl Halides, Acetates, ThioglycosidesC-GlycosylationGlycosyl CationC-Pyranosides/Furanosides nih.gov
N-Acyl-AldohexosesC-C Bond Formation at Anomeric CarbonNot explicitly stated, but consistent with oxocarbenium pathwayC-Glycoside Derivatives oist.jp

These examples highlight the central role of oxocarbenium intermediates in the formation of C-C bonds at the anomeric center of carbohydrates. nih.govnih.govoist.jp While the specific 3-isopropyl substituent on the thiazolidinethione ring would modulate the reactivity, the fundamental reaction mechanism involving an oxocarbenium intermediate is a strong possibility for appropriately designed substrates. Further research is necessary to isolate and characterize the reactivity of 3-isopropyl-2-thiazolidinethione derivatives in this context.

Applications in Stereoselective Organic Synthesis Methodologies

Utility of 2-Thiazolidinethione, 3-isopropyl- Derivatives as Chiral Auxiliaries

Derivatives of 2-Thiazolidinethione, 3-isopropyl-, particularly N-acylthiazolidinethiones, serve as highly effective chiral auxiliaries in asymmetric synthesis. thieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. thieme-connect.com The effectiveness of these auxiliaries stems from their ability to create a sterically defined environment that biases the approach of incoming reagents to one face of the molecule.

The thiazolidinethione scaffold, featuring an isopropyl group at the C4 position, provides a rigid and predictable stereochemical environment. This structural feature is crucial for inducing high levels of diastereoselectivity in a variety of chemical transformations, including aldol (B89426) additions and Mannich-type reactions. researchgate.netnih.gov The utility of these auxiliaries is further enhanced by the fact that the N-acyl linkage allows for the straightforward introduction of various enolate precursors, and the auxiliary can be cleaved under mild conditions without compromising the newly formed stereocenters.

Asymmetric Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds with precise control over stereochemistry is a cornerstone of modern organic synthesis. N-acyl derivatives of 3-isopropyl-2-thiazolidinethione have proven to be powerful tools for achieving this control, particularly in aldol and Mannich-type reactions. researchgate.net

The aldol addition is a fundamental reaction for constructing β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The use of chiral N-acyl-3-isopropyl-thiazolidinethiones allows for highly diastereoselective aldol reactions. researchgate.net

The stereochemical outcome of aldol additions using N-acylthiazolidinethione auxiliaries is highly dependent on the metal center used to generate the enolate. This is because the metal ion coordinates to the carbonyl oxygen and the thione sulfur, creating a rigid chelated transition state that dictates the facial selectivity of the reaction.

Titanium Enolates : The use of titanium(IV) chloride (TiCl₄) to generate chlorotitanium enolates of N-acylthiazolidinethiones has been extensively studied. researchgate.netscribd.com These enolates consistently lead to high levels of diastereoselectivity in reactions with a wide range of aldehydes. researchgate.net The stereoselectivity can be influenced by the stoichiometry of the base and Lewis acid employed. researchgate.net

Boron Enolates : Boron enolates, often generated with reagents like PhBCl₂, can exhibit different stereochemical preferences compared to titanium enolates. researchgate.net This allows for selective access to different aldol adduct diastereomers by simply changing the Lewis acid. researchgate.net

Tin Enolates : Tin(II) enolates of N-acylthiazolidinethiones have been shown to provide moderate selectivity for anti-aldol adducts. scribd.com

Magnesium Enolates : Magnesium halide-catalyzed direct aldol reactions of chiral N-acylthiazolidinethiones have been developed. nih.govresearchgate.net These reactions, often using a catalytic amount of MgBr₂·OEt₂, proceed in high yields and show a preference for the anti diastereomer. nih.gov

The table below summarizes the influence of different metal centers on the diastereoselectivity of aldol additions.

Metal CenterTypical Reagent(s)Predominant AdductDiastereoselectivityYield (%)Ref.
TitaniumTiCl₄, Hünig's basesynHighGood researchgate.netresearchgate.net
TitaniumTiCl₄, (-)-Sparteine (B7772259)antiHigh (often no syn observed)High scribd.com
BoronPhBCl₂Varies (can be opposite to Ti)HighGood researchgate.net
MagnesiumMgBr₂·OEt₂ (cat.), Et₃N, TMSClantiUp to 19:156-93 nih.govresearchgate.net
TinSn(OTf)₂antiModerate- scribd.com

A key advantage of using N-acyl-3-isopropyl-thiazolidinethione auxiliaries is the ability to selectively access either the syn or anti aldol adducts by carefully choosing the reaction conditions.

The formation of syn-aldol products is typically achieved using titanium enolates generated with one equivalent of base. researchgate.net Conversely, highly anti-selective aldol additions can be accomplished with titanium enolates when (-)-sparteine is used as the base. scribd.com This method often results in the exclusive formation of the anti adduct with no detectable syn isomer. scribd.com Magnesium halide-catalyzed reactions also strongly favor the formation of anti-aldol products. nih.gov This tunable stereoselectivity is critical for the synthesis of complex molecules containing multiple stereocenters.

The ability to control the stereochemical outcome is attributed to the specific transition state assemblies enforced by the metal enolate and the chiral auxiliary. For titanium enolates, the ratio of Lewis acid to base can invert the selectivity, with a 2:1 ratio of Lewis acid to base favoring the syn product and a 1:2 ratio favoring the anti product for certain substrates. researchgate.net

Double diastereoselection occurs when a chiral reagent reacts with a chiral substrate. Studies on the aldol reactions of chiral N-acetyl thiazolidinethione reagents with chiral aldehydes have been conducted to understand the interplay between the stereocenters of the enolate and the aldehyde. documentsdelivered.comresearchgate.net

Chiral Aldehyde SubstituentLevel of Double DiastereoselectionControlling FactorRef.
α-alkylModerateReagent documentsdelivered.comresearchgate.net
α-alkoxyLittle to noneReagent documentsdelivered.comresearchgate.net
β-alkoxyLittle to noneReagent documentsdelivered.comresearchgate.net

The Mannich reaction is a powerful method for synthesizing β-amino carbonyl compounds. Asymmetric versions of this reaction, often involving the addition of enolates to iminium intermediates, are of great importance. The chiral auxiliaries derived from 3-isopropyl-2-thiazolidinethione have been successfully employed in diastereoselective Mannich-type reactions. researchgate.netnih.gov

The addition of titanium enolates of N-acylthiazolidinethiones to N-acyl iminium ions, generated in situ from the corresponding aminals, proceeds with high diastereoselectivity. This methodology provides efficient access to enantiomerically enriched β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. The high level of stereocontrol is again attributed to the formation of a rigid, chelated transition state involving the titanium center, the enolate, and the chiral auxiliary.

Additions to Acetals and Ketals

The addition of nucleophiles to acetals and ketals, mediated by Lewis acids, is a fundamental method for constructing carbon-carbon bonds. The use of chiral N-acyl-3-isopropyl-2-thiazolidinethiones in these reactions provides a reliable route to enantiomerically enriched α-alkoxy and β-alkoxy carbonyl compounds.

High diastereoselectivities, often up to 98% de, have been achieved in the Lewis acid-mediated cross-coupling reactions of titanium enolates derived from chiral 1,3-thiazolidine-2-thiones with dimethyl acetals. nih.govresearchgate.net These reactions yield enantiopure anti-α-methyl-β-alkoxy carbonyl compounds. nih.gov The stereochemical course of the addition of titanium enolates from protected N-hydroxyacetyl-4-isopropyl-1,3-thiazolidine-2-thiones to acetals is dependent on the nature of the hydroxyl protecting group. acs.org For instance, employing a pivaloyl protecting group favors the formation of the anti adducts in high yields and diastereomeric ratios. acs.org These adducts can be isolated and transformed into valuable β-methoxy or β-benzyloxy α-pivaloyloxy carbonyl synthons. acs.org

The reaction conditions, particularly the choice of Lewis acid and base, play a crucial role in determining the stereochemical outcome. For example, the addition of the chlorotitanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to aldehydes can be directed to selectively produce either the syn or anti aldol product. researchgate.net The syn product is favored when two equivalents of the Lewis acid and one equivalent of a base are used, whereas the anti product is obtained with one equivalent of the Lewis acid and two equivalents of the base, particularly with unsaturated aldehydes. researchgate.net

A study on the addition of the chlorotitanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions demonstrated good diastereoselectivity, furnishing the corresponding Mannich-type products in good yields. nih.gov The utility of these products was showcased through a subsequent chemospecific anti-aldol reaction, allowing for the construction of three contiguous chiral centers with high stereocontrol, all directed by the same chiral auxiliary. nih.gov

Stereoselective C-Glycosidation Processes

Stereoselective C-glycosidation is a critical transformation for the synthesis of C-glycosides, which are important structural motifs in numerous natural products and pharmaceuticals. While direct application of 3-isopropyl-2-thiazolidinethione as an auxiliary on the glycosyl donor for C-glycosidation is not extensively documented in the provided results, the principles of using chiral auxiliaries to control stereochemistry are relevant. Generally, stereoselective glycosylation is a significant challenge in carbohydrate chemistry. nih.gov Methods to achieve this include neighboring group participation from a C-2 auxiliary or the use of additives to control the formation of a stereodefined reactive intermediate. nih.gov

Heck-type C-glycosylations of glycals with arylboronic acids, catalyzed by palladium, offer a stereoselective route to aryl 2-deoxy-C-glycosides. nih.gov The stereoselectivity of these reactions can be influenced by the choice of oxidant. nih.gov The development of efficient C-glycosylation methods is crucial for the total synthesis of complex, biologically active molecules. rsc.org

Asymmetric Alkylations Utilizing Stable Carbocationic Salts

The asymmetric alkylation of enolates is a cornerstone of stereoselective synthesis. The use of N-acyl-3-isopropyl-2-thiazolidinethiones as chiral auxiliaries in conjunction with stable carbocationic salts has proven to be a highly effective strategy for the synthesis of enantiomerically pure compounds.

A direct, nickel-catalyzed α-alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones with stable carbocationic salts like tropylium (B1234903) and trityl tetrafluoroborate (B81430) has been developed. nih.gov This method, utilizing a commercially available nickel(II) complex, (Me₃P)₂NiCl₂, produces the corresponding adducts as a single diastereomer in good to high yields. nih.gov These adducts are versatile intermediates that can be converted into a variety of enantiomerically pure compounds that are otherwise difficult to access. nih.gov

The structurally simple (Me₃P)₂NiCl₂ complex also catalyzes Sₙ1-type alkylations of chiral N-acyl thiazolidinethiones with other sources of stable carbenium cations, such as diarylmethyl methyl ethers. acs.org These reactions tolerate a range of functional groups and heteroatoms at the α-position and consistently deliver the alkylated products as single diastereomers in high yields. acs.org

CatalystCarbocation SourceDiastereoselectivityYieldReference
(Me₃P)₂NiCl₂Tropylium tetrafluoroborateSingle diastereomerGood to High nih.gov
(Me₃P)₂NiCl₂Trityl tetrafluoroborateSingle diastereomerGood to High nih.gov
(Me₃P)₂NiCl₂Diarylmethyl methyl ethersSingle diastereomerHigh acs.org

Strategies for Chiral Auxiliary Removal and Product Derivatization

A key advantage of using a chiral auxiliary is the ability to remove it under mild conditions after it has served its purpose, allowing for the isolation of the desired enantiomerically pure product. wikipedia.org The N-acyl-3-isopropyl-2-thiazolidinethione auxiliary can be readily cleaved and the resulting product derivatized in various ways.

The thiazolidinethione scaffold can be displaced by a range of nucleophiles, including hydrides, and carbon, nitrogen, and oxygen nucleophiles, leading to a diverse array of enantiomerically pure derivatives. nih.gov For example, after an asymmetric aldol reaction, the resulting α-azido-β-silyloxy adduct can be converted into alcohols, β-keto esters, methyl esters, and amides in high yields (up to 98%) under mild conditions. nih.gov

One documented method for the removal of the thiazolidinethione auxiliary involves alcoholysis. researchgate.net For instance, treatment with benzyl (B1604629) alcohol mediated by 4-dimethylaminopyridine (B28879) (DMAP) can cleave the auxiliary. researchgate.net Other alcohols, such as methanol, have also been used to afford the corresponding methyl esters in good yields and with excellent enantiomeric excess. researchgate.net Direct reduction to the aldehyde using diisobutylaluminum hydride is also possible. researchgate.net

In a specific example, an aldol adduct was converted to the corresponding oxazolidin-2-one through a nucleophilic azidation/Curtius reaction sequence using trimethylsilyl (B98337) azide. nih.gov This demonstrates the versatility of the adducts derived from thiazolidinethione auxiliaries in accessing other important chiral building blocks.

The straightforward removal of the thiazolidinethione auxiliary is a critical feature that enhances its synthetic utility, providing access to a wide variety of advanced, enantiomerically pure intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution 1H NMR Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the methine and methyl protons of the isopropyl group, as well as the methylene (B1212753) protons of the thiazolidine (B150603) ring, are not documented for 3-isopropyl-2-thiazolidinethione in available literature.

13C NMR Analysis for Carbon Framework Elucidation

Similarly, ¹³C NMR spectral data, which would confirm the carbon framework through the chemical shifts of the thione carbon (C=S), the isopropyl carbons, and the ring carbons, could not be located. For reference, the thione carbon in related thiazolidinethione structures is typically observed around 200 ppm.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

A detailed analysis of the vibrational modes for 3-isopropyl-2-thiazolidinethione is unavailable. An IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the isopropyl group and the alkyl chain, as well as a strong C=S (thione) stretching vibration, anticipated in the 1250-1020 cm⁻¹ region. However, specific peak frequencies for this compound are not published.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight of 3-isopropyl-2-thiazolidinethione can be calculated, specific mass spectrometry data from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) is not available. This data would be crucial for confirming the molecular weight and elucidating the characteristic fragmentation patterns, which would likely involve the loss of the isopropyl group or fragments from the thiazolidine ring.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

No published X-ray crystallographic data for 3-isopropyl-2-thiazolidinethione exists. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and the planarity of the thiazolidine ring, as well as intermolecular interactions in the crystal lattice.

Spectroscopic Documentation of Intramolecular Noncovalent Interactions

Research has been conducted on intramolecular C-H···S and C-H···O interactions in related molecules, specifically in N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones. These studies utilize spectroscopic and crystallographic evidence to document these weak hydrogen bonds. However, a similar analysis specifically for 3-isopropyl-2-thiazolidinethione has not been reported.

Theoretical and Computational Investigations of 2 Thiazolidinethione, 3 Isopropyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, most notably Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of thiazolidinethione derivatives. These methods are frequently used to predict molecular geometries, vibrational frequencies, and reaction energetics.

For instance, DFT calculations have been instrumental in studying the pyrolysis of related compounds like isopropyl acetate, where functionals such as ωB97XD and M06-2x, along with composite methods like CBS-QB3, have been used to investigate gas-phase decomposition kinetics. These studies provide a framework for how the thermal behavior of 2-thiazolidinethione, 3-isopropyl- could be modeled.

Furthermore, theoretical investigations on various organic molecules highlight the utility of DFT in understanding non-covalent interactions, which are crucial in supramolecular chemistry and materials science. nih.govmdpi.com The application of DFT to systems like thiazole-carbon dioxide complexes demonstrates its power in elucidating the nature of intermolecular forces, which would be equally applicable to understanding the aggregation and crystal packing of 2-thiazolidinethione, 3-isopropyl-. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of the thiazolidine-2-thione ring is a key determinant of its chemical behavior. The five-membered ring is not planar and can adopt various puckered conformations. The position and orientation of the isopropyl group on the nitrogen atom significantly influence the preferred conformation.

Studies on related N-alkylated cyclic compounds have shown that the rotational barrier of the alkyl group and the puckering of the ring are interconnected. For example, in dimeric hydrazines with isopropyl groups, eclipsed conformations, which are typically high in energy, have been observed and rationalized through molecular mechanics (MM2) and semiempirical quantum mechanical (AM1) calculations. nih.gov This suggests that for 2-thiazolidinethione, 3-isopropyl-, the interplay between the steric bulk of the isopropyl group and the ring's flexibility would lead to a complex potential energy surface with multiple local minima corresponding to different conformers.

Theoretical Characterization of Intramolecular Interactions (e.g., C-H···X Bonds)

Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these non-covalent interactions. For instance, studies on N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones have provided crystallographic and spectroscopic evidence, supported by high-level theoretical calculations, for the existence of intramolecular C−H···S interactions.

Similar interactions are expected to be present in 2-Thiazolidinethione, 3-isopropyl-. The table below illustrates the typical parameters used to characterize such bonds, based on studies of related aroylthiocarbamates and other sulfur-containing compounds. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
C-H···S C-H of isopropylThione Sulfur (S)2.7 - 3.0140 - 170
C-H···S C-H of thiazolidine (B150603) ringThione Sulfur (S)2.8 - 3.1130 - 160

These theoretical characterizations are vital for a complete understanding of the molecule's structure and can help explain its spectroscopic properties and reactivity. The study of such weak interactions is a growing field, with applications in drug design, crystal engineering, and materials science. nih.govrsc.org

Future Research Directions and Broadening Scope

Exploration of Novel 2-Thiazolidinethione, 3-isopropyl- Based Reagents and Catalysts

The core structure of 3-isopropyl-2-thiazolidinethione, particularly when N-acylated, provides a robust platform for asymmetric synthesis. Future research will likely focus on modifying this core structure to create a new generation of reagents with tailored reactivity and selectivity.

Key Research Thrusts:

Modification of the N-Acyl Group: The nature of the N-acyl substituent is crucial for enolate generation and reactivity. Exploring a wider range of acyl groups beyond simple acetyl or propanoyl moieties could modulate the electronic properties and steric environment of the resulting enolates. For instance, incorporating electron-withdrawing or -donating groups could fine-tune the nucleophilicity of the enolate, while bulkier acyl groups could enhance facial selectivity.

Variation of the C4-Substituent: The C4-isopropyl group is highly effective in shielding one face of the enolate, leading to excellent diastereoselectivity. However, synthesizing analogues with different C4 substituents (e.g., tert-butyl, phenyl, or other functionalized groups) could offer even more precise control over the steric environment, potentially reversing or enhancing selectivity for specific classes of electrophiles.

Development of Bifunctional Reagents: Incorporating additional functional groups into the thiazolidinethione scaffold could lead to bifunctional reagents. For example, a tethered Lewis basic site could pre-coordinate with electrophiles, leading to intramolecular-like reactions with enhanced stereocontrol and efficiency.

Immobilization on Solid Supports: Grafting the thiazolidinethione auxiliary onto polymeric or inorganic supports would facilitate catalyst recovery and recycling, a key principle of green chemistry. This would make its application in large-scale industrial synthesis more economically viable and environmentally friendly. Research would need to address the challenges of maintaining high reactivity and stereoselectivity after immobilization.

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient approach to molecular complexity. nih.govrug.nl Similarly, cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, offer elegant and atom-economical synthetic routes.

The integration of 3-isopropyl-2-thiazolidinethione into these sophisticated reaction sequences is a promising area of future development.

Asymmetric Multi-Component Reactions: While MCRs are powerful, controlling stereochemistry remains a significant challenge. Using an N-acyl-3-isopropyl-2-thiazolidinethione derivative as one of the chiral components in an MCR could induce asymmetry throughout the transformation. For instance, its titanium enolate could act as the nucleophilic partner in Ugi or Passerini-type reactions, potentially leading to the stereocontrolled synthesis of complex peptide or depsipeptide structures. researchgate.net The synthesis of thiazolidine-2-thiones themselves can be achieved via MCRs, suggesting a rich chemistry to be explored. organic-chemistry.org

Designing Cascade Sequences: The products resulting from the initial stereoselective addition to the thiazolidinethione auxiliary are ripe for subsequent transformations. Research has already shown that a Mannich-type addition can be followed by a chemospecific anti-aldol reaction, constructing three contiguous chiral centers in a controlled manner. nih.gov Future work could design more elaborate cascade sequences where the auxiliary-bound intermediate undergoes cyclization, rearrangement, or other bond-forming events, terminated by the cleavage of the auxiliary. This approach minimizes purification steps and maximizes synthetic efficiency.

Applications in the Total Synthesis of Complex Natural Products and Analogues

The ultimate test of any synthetic methodology is its application in the total synthesis of complex, biologically active natural products. nih.govnih.gov The ability of N-acylated 3-isopropyl-2-thiazolidinethiones to facilitate highly diastereoselective aldol (B89426) and Mannich reactions makes them ideal tools for constructing the intricate stereochemical arrays found in many natural products. nih.gov

While the principle is established, future research will focus on applying this methodology to increasingly complex and challenging targets.

Polyketide and Macrolide Synthesis: The stereocontrolled construction of syn- and anti-1,3-diol units is a cornerstone of polyketide synthesis. The titanium-mediated aldol additions using this auxiliary provide reliable access to syn-aldol products. Further development could unlock selective routes to anti-products or enable iterative cycles for the assembly of long polyketide chains.

Alkaloid and Amino Acid Synthesis: The diastereoselective Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are key precursors for alkaloids and non-proteinogenic amino acids. nih.gov Applying this methodology to the synthesis of complex alkaloids like those found in the Illicium family or for preparing analogues of potent drugs could be a fruitful endeavor. nih.gov

Fragment-Based Synthesis: In the synthesis of exceptionally large molecules like virginiamycin M2, a fragment-based approach is often employed. acs.org The thiazolidinethione auxiliary can be used to prepare key stereodefined fragments that are later coupled to assemble the final target. Future work will see its use in the synthesis of a broader range of complex molecular fragments.

Development of Enhanced Catalytic Systems for Advanced Stereocontrol

The stereochemical outcome of reactions involving 3-isopropyl-2-thiazolidinethione is critically dependent on the catalytic system employed, typically a Lewis acid and a base. Refining these systems offers a direct path to improved performance and expanded capabilities.

Future Directions for Catalytic Enhancement:

Screening Novel Lewis Acids: While titanium tetrachloride (TiCl₄) is commonly used, other Lewis acids could offer different reactivity profiles or improved selectivity. Exploring a broader range of Lewis acids, including those based on boron, tin, copper, or zinc, could uncover systems that provide higher diastereomeric ratios, operate under milder conditions, or even reverse the stereochemical preference from syn to anti.

Chiral Lewis Acids for Cooperative Catalysis: Combining the chiral auxiliary with a chiral Lewis acid could lead to "matched" or "mismatched" pairings. A matched pair could result in exceptionally high levels of stereocontrol (double diastereoselection), while a mismatched pair might allow for the selective formation of a minor diastereomer that is otherwise difficult to access.

Transition State Modeling: Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insight into the structure of the reaction transition states. acs.org By modeling the chair-like transition state, researchers can better predict how changes to the auxiliary, substrate, and Lewis acid will impact stereoselectivity. This predictive power can guide experimental design and accelerate the discovery of new, highly selective catalytic systems.

Substoichiometric and Catalytic Use of the Auxiliary: A major goal in chiral auxiliary chemistry is to move from stoichiometric to catalytic use. This would involve developing a reaction cycle where the auxiliary is transferred, induces asymmetry, and is then released to participate in another cycle. Achieving this would represent a major advance in efficiency and sustainability.

Data Tables

Table 1: Diastereoselective Titanium-Mediated Aldol Reactions

Aldehyde TypeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)
Aliphatic (Pivalaldehyde)TiCl₄DIPEA10:146%
α,β-UnsaturatedTiCl₄DIPEA8:152%
Aromatic (Benzaldehyde)BCl₃-15:168%

Q & A

Basic: What are the optimal conditions for synthesizing 3-isopropyl-2-thiazolidinethione to maximize yield and purity?

Methodological Answer:
The synthesis can be optimized through chemical or biochemical routes.

  • Chemical Route : Use tetrahydrofuran (THF) as a solvent with triethylamine (Et3N) to neutralize byproducts, as demonstrated in phosphazene derivative syntheses . Monitor reactions via thin-layer chromatography (TLC) to track intermediate formation.
  • Biochemical Route : Genetically engineered Escherichia coli or Bacillus subtilis can produce enantiopure compounds, though this method is time-intensive .
  • Key Considerations : Purification via column chromatography or recrystallization (e.g., aqueous ethanol) is critical for removing impurities .

Advanced: How can researchers address discrepancies in reported biological activities of 3-isopropyl-2-thiazolidinethione derivatives across studies?

Methodological Answer:
Discrepancies often arise from structural modifications or assay conditions.

  • Statistical Analysis : Use GraphPad Prism for dose-response curves and t-tests to validate significance thresholds (e.g., p < 0.05) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects, such as the impact of pyridine or styryl groups on xanthine oxidase inhibition .
  • Standardization : Replicate assays under identical conditions (e.g., pH, temperature) and verify compound purity via HPLC or mass spectrometry .

Basic: What analytical techniques are recommended for characterizing the structural integrity of 3-isopropyl-2-thiazolidinethione?

Methodological Answer:

  • Spectroscopy : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm functional groups and stereochemistry, particularly for the (S)-isomer .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangements, as done for spirocyclotriphosphazenes .
  • Physical Properties : Measure boiling point (486°C at 760 mmHg), density (1.36 g/cm³), and solubility (chlorform/methanol) to cross-reference with literature .

Advanced: What strategies are effective in achieving enantioselective synthesis of 3-isopropyl-2-thiazolidinethione?

Methodological Answer:

  • Chiral Catalysts : Utilize enantioselective reagents or enzymes to bias thiazolidinethione formation toward the (S)-isomer .
  • Microbial Systems : Engineer E. coli to express genes from yeast or bacteria for enantiopure production .
  • Chromatographic Separation : Apply chiral stationary phases (e.g., cellulose derivatives) during purification .

Basic: What safety protocols are essential when handling 3-isopropyl-2-thiazolidinethione in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during high-temperature reactions .
  • Storage : Keep the compound at room temperature in airtight containers, away from moisture and light .

Advanced: How can computational models be integrated into the design of novel 3-isopropyl-2-thiazolidinethione derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., xanthine oxidase or CDK1 kinase) to predict binding affinities .
  • QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity data to prioritize derivatives .
  • DFT Calculations : Optimize geometries and calculate thermodynamic stability of intermediates, as demonstrated in thiosemicarbazone syntheses .

Basic: How should researchers validate the reproducibility of synthetic protocols for 3-isopropyl-2-thiazolidinethione?

Methodological Answer:

  • Detailed Documentation : Record reagent purities (e.g., ≥95%), solvent batches, and reaction times .
  • Peer Validation : Share protocols via platforms like ChemRxiv or supplementary materials in journals .
  • Control Experiments : Repeat key steps (e.g., alkylation with halohydrocarbons) to confirm yield consistency .

Advanced: What are the implications of stereochemical variations in 3-isopropyl-2-thiazolidinethione for biological targeting?

Methodological Answer:

  • Enantiomer-Specific Effects : Compare (S)- and (R)-isomers in bioassays, as seen in kinase inhibition studies .
  • Chiral Chromatography : Use HPLC with amylose-based columns to resolve enantiomers and test individual activities .
  • Crystallographic Data : Analyze protein-ligand co-crystals to identify stereospecific binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiazolidinethione, 3-isopropyl-
Reactant of Route 2
Reactant of Route 2
2-Thiazolidinethione, 3-isopropyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.